
Butyl 3,3-dimethylbutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3,3-dimethylbutyrate: is an organic compound with the molecular formula C10H20O2. It is an ester derived from butanol and 3,3-dimethylbutyric acid. This compound is known for its pleasant fruity odor, making it a valuable component in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butyl 3,3-dimethylbutyrate can be synthesized through the esterification reaction between butanol and 3,3-dimethylbutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to obtain the desired ester in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Butyl 3,3-dimethylbutyrate primarily undergoes hydrolysis, transesterification, and oxidation reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of an acid or base catalyst.
Oxidation: The ester can undergo oxidation to form various oxidation products, depending on the oxidizing agent used
Major Products Formed:
Hydrolysis: Butanol and 3,3-dimethylbutyric acid.
Transesterification: A different ester and an alcohol.
Oxidation: Various oxidation products, depending on the conditions and reagents used
Applications De Recherche Scientifique
Chemistry: Butyl 3,3-dimethylbutyrate is used as a model compound in studies of esterification and transesterification reactions. It serves as a reference compound for the development of new catalytic systems and reaction conditions .
Biology: In biological research, this compound is used to study the metabolism of esters and their effects on biological systems. It is also used in studies of enzyme-catalyzed esterification reactions .
Medicine: Research has shown that this compound and its metabolites have potential anti-inflammatory properties. Studies have demonstrated its efficacy in reducing inflammation in models of rheumatoid arthritis .
Industry: this compound is widely used in the fragrance and flavor industries due to its pleasant fruity odor. It is also used as a solvent in various industrial applications .
Mécanisme D'action
The mechanism of action of butyl 3,3-dimethylbutyrate involves its metabolism into active metabolites, such as 3,3-dimethylbutyric acid. These metabolites can modulate the secretion of proinflammatory cytokines from macrophages, thereby exerting anti-inflammatory effects. The compound and its metabolites act through direct immunomodulatory effects rather than inhibition of bacterial enzymes .
Comparaison Avec Des Composés Similaires
Butyl butyrate: Another ester with a fruity odor, used in similar applications in the fragrance and flavor industries.
Ethyl 3,3-dimethylbutyrate: A similar ester with slightly different physical and chemical properties.
Methyl 3,3-dimethylbutyrate: Another ester with similar applications but different volatility and odor profile.
Uniqueness: Butyl 3,3-dimethylbutyrate is unique due to its specific combination of butanol and 3,3-dimethylbutyric acid, which imparts distinct physical and chemical properties. Its pleasant fruity odor and potential anti-inflammatory properties make it valuable in both industrial and research applications .
Propriétés
Numéro CAS |
85204-26-8 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
butyl 3,3-dimethylbutanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-7-12-9(11)8-10(2,3)4/h5-8H2,1-4H3 |
Clé InChI |
GXSOWLLSDPRKOM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12641947.png)

![Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12641962.png)
![(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzo[b,j][1]oxacycloundecin-5(8H)-one](/img/structure/B12641970.png)
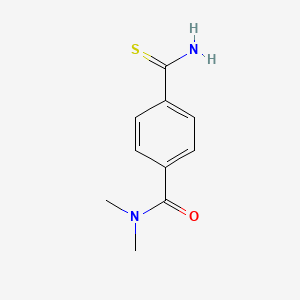
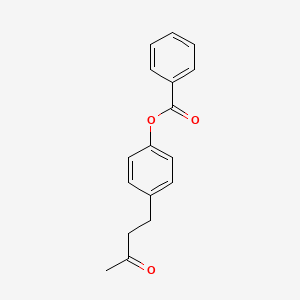
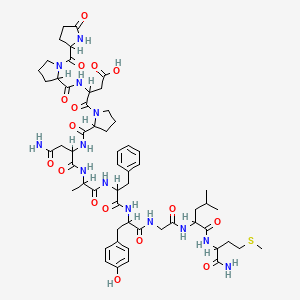
![4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol](/img/structure/B12641994.png)

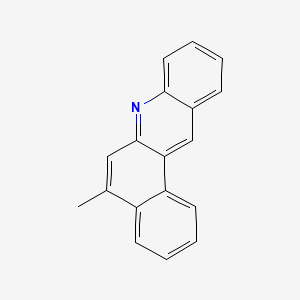

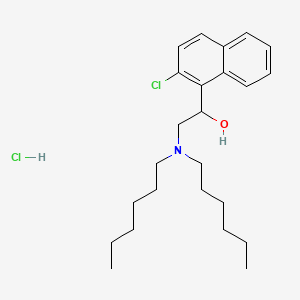

![2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12642027.png)
